ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate
Overview
Description
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate, also known as EFIA, is a synthetic compound with a molecular weight of 222.22 g/mol . It belongs to the class of indazole derivatives, which are widely studied in the field of medicinal chemistry due to their potential applications as therapeutic agents.
Physical And Chemical Properties Analysis
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate has a molecular weight of 222.22 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pharmacology
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate: is a compound that has garnered attention in pharmacological research due to its indazole core, which is a prominent feature in many pharmacologically active molecules . Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties . This compound, with its fluorine substitution, could potentially be used to synthesize new drugs with improved efficacy and selectivity.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various indazole derivatives . These derivatives are structurally similar to several compounds that have been evaluated for their antiproliferative activities against different cancer cell lines, including leukemia, melanoma, and breast cancer . The fluorine atom in the compound could enhance the binding affinity and metabolic stability of the synthesized drugs.
Organic Synthesis
The compound is used in organic synthesis as a building block for creating more complex molecules . Its reactivity, particularly due to the presence of the ester group, allows for various transformations that can lead to the development of new organic compounds with potential applications in different chemical research areas.
Drug Discovery
In drug discovery, ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can be utilized to create libraries of indazole-based compounds for high-throughput screening . The fluorine atom is particularly valuable in medicinal chemistry, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme inhibition, given that indazole derivatives often mimic the transition states of biochemical reactions . This makes them suitable candidates for the design of enzyme inhibitors, which can be used as tools for understanding enzyme mechanisms or as potential drugs.
Chemical Research
In chemical research, this compound is of interest for its potential use in the synthesis of materials with novel properties . The indazole moiety is a common feature in materials chemistry, particularly in the development of organic semiconductors and other electronic materials.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indazole derivatives are known to exhibit various biological activities .
properties
IUPAC Name |
ethyl 2-(5-fluoro-2H-indazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQKHYIJSNFESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=C(C=CC2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289500 | |
Record name | Ethyl 5-fluoro-1H-indazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate | |
CAS RN |
885271-93-2 | |
Record name | Ethyl 5-fluoro-1H-indazole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-1H-indazole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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